molecular formula C20H19FN2O3S B2873200 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide CAS No. 896607-04-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide

Cat. No.: B2873200
CAS No.: 896607-04-8
M. Wt: 386.44
InChI Key: MDQJXHRCTDJRPW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide (CAS 896607-04-8) is a synthetic small molecule with a molecular formula of C20H19FN2O3S and a molecular weight of 386.44 g/mol . This benzamide derivative features a 4-fluorophenyl-substituted thiazole ring connected via an ethyl linker to a 2,3-dimethoxybenzamide group. The compound is part of a class of molecules investigated for their potential in medicinal chemistry research, particularly as scaffolds for developing receptor-specific ligands . Its structure shares features with compounds studied for their affinity to various biological targets, highlighting its value as a key intermediate in the synthesis and exploration of novel pharmacologically active agents . Researchers utilize this chemical probe to study cell signaling pathways and mechanisms of action relevant to oncology and neuroscience. It is supplied with a minimum purity of 90% . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and storage in accordance with safe laboratory practices.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-5-3-4-16(18(17)26-2)19(24)22-11-10-15-12-27-20(23-15)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQJXHRCTDJRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and dimethoxybenzamide groups. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways.

    Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Receptor Modulation: Modulating the activity of receptors, leading to changes in cellular signaling pathways.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide with key analogs, focusing on structural features, synthetic pathways, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
This compound Benzamide + 1,3-thiazole 2,3-dimethoxybenzamide; 4-fluorophenyl-thiazole C₂₀H₁₉FN₂O₃S 386.44
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzamide + dihydrothiazole 4-methylbenzamide; 2-methoxyphenyl-dihydrothiazole C₂₄H₂₀N₂O₂S 400.49
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Benzamide + dihydrothienylidene 4-fluorobenzamide; 2-fluorophenyl-dihydrothienylidene C₁₈H₁₃F₂NOS 341.37
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide Benzamide + 1,3-thiazole 4-nitro-3-methylbenzamide; 2,4-difluorophenyl-thiazole C₁₇H₁₁F₂N₃O₃S 375.35

Key Observations :

  • Steric Considerations : The 2,3-dimethoxy substituents on the benzamide core introduce steric bulk, which may hinder rotational freedom and stabilize specific conformations, as seen in crystallographic studies of related benzamides .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FN3O3SC_{21}H_{22}FN_3O_3S with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, which is known for its biological relevance and versatility in drug design.

PropertyValue
Molecular FormulaC21H22FN3O3S
Molecular Weight415.5 g/mol
StructureStructure

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, it may inhibit microbial enzymes contributing to its antimicrobial activity.
  • Receptor Interaction : It may interact with cancer cell receptors, inducing apoptosis and thereby exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antibacterial and antifungal activities. In a comparative study:

  • Antibacterial Activity : The compound showed effective inhibition against various bacterial strains.
  • Antifungal Activity : It demonstrated comparable antifungal activity against tested fungi.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
    Cell LineIC50 (µM)
    HCT-116 (Colon)6.2
    T47D (Breast)27.3

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Effects

Preliminary studies indicate that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Synthesis and Evaluation : In one study, derivatives were synthesized using Hantzsch thiazole synthesis techniques and evaluated for their biological activities. The results indicated promising antibacterial and anticancer activities.
    "Compounds exhibited moderate to high potency in ELISA-based kinase assays" .
  • Pharmacological Studies : Another study highlighted the potential of thiazole derivatives as RET kinase inhibitors for cancer therapy, suggesting that modifications to the thiazole structure could enhance biological activity .

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